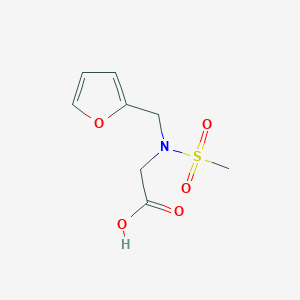

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-[furan-2-ylmethyl(methylsulfonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-15(12,13)9(6-8(10)11)5-7-3-2-4-14-7/h2-4H,5-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHFFBOLQAAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with an appropriate alkylating agent.

Introduction of the methylsulfonyl group: This step involves the sulfonation of the intermediate compound using reagents such as methylsulfonyl chloride.

Attachment of the glycine moiety: The final step involves coupling the intermediate with glycine under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.

Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Ring-opened aldehydes or carboxylic acids.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine is its role as an inhibitor of specific enzymes. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), which is crucial in the treatment of neurological disorders such as depression and Parkinson's disease. The inhibition profile of related compounds suggests that this compound could exhibit similar properties, enhancing synaptic transmission without inducing hyperexcitability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with furan and methylsulfonyl moieties. For instance, derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | MRSA | 0.4 μg/mL |

| This compound | E. coli | 0.8 μg/mL |

| Other derivatives | Various Gram-positive bacteria | Varies between 0.5 - 1.5 μg/mL |

Neuroprotective Effects

Compounds similar to this compound have been investigated for their neuroprotective effects in models of neurodegeneration. Studies indicate that these compounds may enhance cognitive functions by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Case Study 1: Neuroprotective Potential

A study investigated the effects of a related compound on synaptic transmission in the hippocampus of rats. Results showed significant improvements in long-term potentiation (LTP), indicating enhanced synaptic plasticity without increasing seizure susceptibility . This suggests potential applications in cognitive enhancement therapies.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In vitro studies demonstrated that this compound exhibited significant inhibitory effects against various resistant bacterial strains. The compound was tested against clinical isolates of MRSA, showing a notable reduction in bacterial load compared to control groups .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The furan ring and sulfonyl group could play roles in binding to molecular targets, while the glycine moiety might influence solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary distinction between N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine and its analogues lies in the substituent attached to the glycine nitrogen. Key structural differences and their implications are summarized below:

*Estimated based on molecular formulas in evidence.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The furan ring (electron-rich) may enhance π-π stacking in biological systems compared to chlorinated or fluorinated phenyl groups (electron-withdrawing) .

- Steric Effects : Bulky substituents (e.g., tert-butoxy in BB13) reduce synthetic yields (e.g., 18.1% for 1a vs. 34.8% for 1b) due to steric hindrance during coupling reactions .

Spectroscopic and Analytical Comparisons

NMR and HRMS Data :

- 1H NMR Shifts :

- 13C NMR : The glycine carbonyl (δ ~170–172 ppm) and sulfonyl carbons (δ ~55–60 ppm) remain invariant, while substituent-specific carbons (e.g., furan C2 at δ ~144 ppm) vary .

- HRMS : All compounds show <1 ppm error between calculated and observed [M+H]+ values, confirming structural integrity .

Biological Activity

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is a derivative of glycine, modified with a furan moiety and a methylsulfonyl group. Its synthesis typically involves the reaction of furan derivatives with glycine under specific conditions to yield the desired product. The structural elucidation of such compounds often employs techniques like NMR and FTIR spectroscopy, which provide insights into their molecular characteristics.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, demonstrated antibacterial activity against various pathogens, with a bactericidal mode of action observed against Escherichia coli and Salmonella typhi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea | E. coli | 50 µg/mL | Bactericidal |

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea | Salmonella typhi | 75 µg/mL | Bactericidal |

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea | Bacillus subtilis | No inhibition | Bacteriostatic |

Anticancer Potential

The compound's role in modulating glycine metabolism has been linked to cancer biology. Glycine metabolism is crucial for DNA replication in cancer cells, particularly those that exhibit the Warburg effect, where they rely on glycolysis for energy production even in the presence of oxygen . Research indicates that targeting glycine cleavage systems may offer therapeutic avenues for treating certain cancers.

Case Study: Glycine Metabolism in Cancer

A study demonstrated that high expression levels of glycine cleavage system enzymes correlate with increased mortality in breast cancer patients. This suggests that compounds affecting glycine metabolism could be pivotal in cancer treatment strategies .

Mechanistic Insights

The biological activity of this compound may involve interactions with various biological targets. For example, derivatives have been evaluated for their effects on monoamine oxidase (MAO) activity, which plays a role in neurotransmitter regulation . Such interactions could influence synaptic transmission and have implications for neurodegenerative diseases.

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine?

Answer:

Synthesis typically involves coupling furan-2-ylmethylamine with methylsulfonyl-protected glycine derivatives. Key steps include:

- Protection/Deprotection : Use Fmoc/t-Bu groups for amino acid protection to avoid side reactions .

- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the furan and glycine moieties .

- Purification : Utilize reversed-phase HPLC or column chromatography to isolate the product, with purity verified by ≥98% HPLC analysis .

Characterization : - NMR Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on methylsulfonyl protons (δ ~3.0 ppm) and furan aromatic signals (δ ~6.5–7.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> for C7H11NO5S: calculated 222.0538, observed 222.0535) .

Basic Question: How can researchers validate the purity and stability of this compound?

Answer:

- Purity Assessment :

- Stability Testing :

Advanced Question: What methodologies are used to study the compound’s bioactivity, such as ion channel modulation?

Answer:

- KCNA1 Potassium Channel Assays :

- Metabolic Stability :

Advanced Question: How can conflicting solubility data from different sources be resolved?

Answer:

- Solvent Screening : Test empirically using DMSO/corn oil mixtures (e.g., 10% DMSO + 90% corn oil) to achieve ≥2.5 mg/mL solubility .

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS) that may skew solubility measurements .

- pH-Dependent Solubility : Adjust pH (2–9) and measure saturation points, as sulfonamides often show pH-sensitive solubility .

Advanced Question: What are the key considerations for designing in vivo studies with this compound?

Answer:

- Dosing Formulation : Use biocompatible solvents like 20% SBE-β-CD in saline to enhance bioavailability while minimizing toxicity .

- Metabolite Identification : Collect plasma/urine samples post-administration and analyze via UPLC-QTOF-MS to detect metabolites (e.g., glycine cleavage products) .

- Toxicokinetics : Monitor organ-specific exposure (e.g., liver/kidney) using radiolabeled <sup>14</sup>C-compound and autoradiography .

Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Answer:

- Molecular Dynamics (MD) Simulations : Predict membrane permeability by modeling interactions with lipid bilayers .

- ADMET Prediction : Use tools like SwissADME to estimate logP (e.g., predicted ~0.5 vs. experimental ~1.2) and blood-brain barrier penetration .

- Docking Studies : Target the sulfonamide group to furin proteases or ion channels, optimizing binding affinity via free energy calculations (ΔG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.